molecular formula C14H19NO B12010011 Benzoxazole, 2-heptyl- CAS No. 6797-17-7

Benzoxazole, 2-heptyl-

Cat. No.: B12010011
CAS No.: 6797-17-7
M. Wt: 217.31 g/mol
InChI Key: PXUGHSBJSXMHAB-UHFFFAOYSA-N
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Description

2-Heptyl-1,3-benzoxazole: is a chemical compound with the molecular formula C₁₄H₁₉NO . It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The “2-heptyl” substituent indicates that a heptyl (7-carbon) group is attached to the nitrogen atom of the oxazole ring. This compound exhibits interesting properties and has applications in various fields.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 2-heptyl-1,3-benzoxazole. One common method involves the condensation of 2-aminophenol with heptanal (heptanaldehyde) under acidic conditions. The reaction proceeds through cyclization, resulting in the formation of the benzoxazole ring.

Reaction Conditions::

    Starting Materials: 2-aminophenol, heptanal

    Catalyst: Acidic conditions (e.g., sulfuric acid)

    Temperature: Typically reflux conditions

    Major Product: 2-heptyl-1,3-benzoxazole

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity:: 2-Heptyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: Oxidation of the heptyl group or the benzoxazole ring.

    Reduction: Reduction of the oxazole ring or other functional groups.

    Substitution: Substitution reactions at the benzoxazole ring or the heptyl group.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃, or H₂O₂)

    Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄)

    Substitution: Various nucleophiles (e.g., alkyl halides, amines)

Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Oxidation may lead to the formation of corresponding oxazole derivatives, while reduction could yield partially saturated compounds.

Scientific Research Applications

2-Heptyl-1,3-benzoxazole finds applications in:

Mechanism of Action

The exact mechanism by which 2-heptyl-1,3-benzoxazole exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

2-Heptyl-1,3-benzoxazole stands out due to its unique heptyl substituent. Similar compounds include other benzoxazoles, such as 2-ethylbenzoxazole and 2-propylbenzoxazole.

Properties

CAS No.

6797-17-7

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-heptyl-1,3-benzoxazole

InChI

InChI=1S/C14H19NO/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3

InChI Key

PXUGHSBJSXMHAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NC2=CC=CC=C2O1

Origin of Product

United States

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